

Advanced Synthesis & Application of Brasofensine Maleate Analogues

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Compound of Interest

Compound Name: *Brasofensine maleate*

Cat. No.: *B1246849*

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Executive Summary

Brasofensine (NS-2214) represents a distinct class of phenyltropane-based dopamine reuptake inhibitors (DRIs) characterized by a 2 β -carbomethoxy-3 β -(3,4-dichlorophenyl)tropane core modified with an E-O-methyloxime moiety.[1] Originally developed for Parkinson's disease and ADHD, its high affinity for the dopamine transporter (DAT) makes it a critical scaffold for neuropharmacological research.

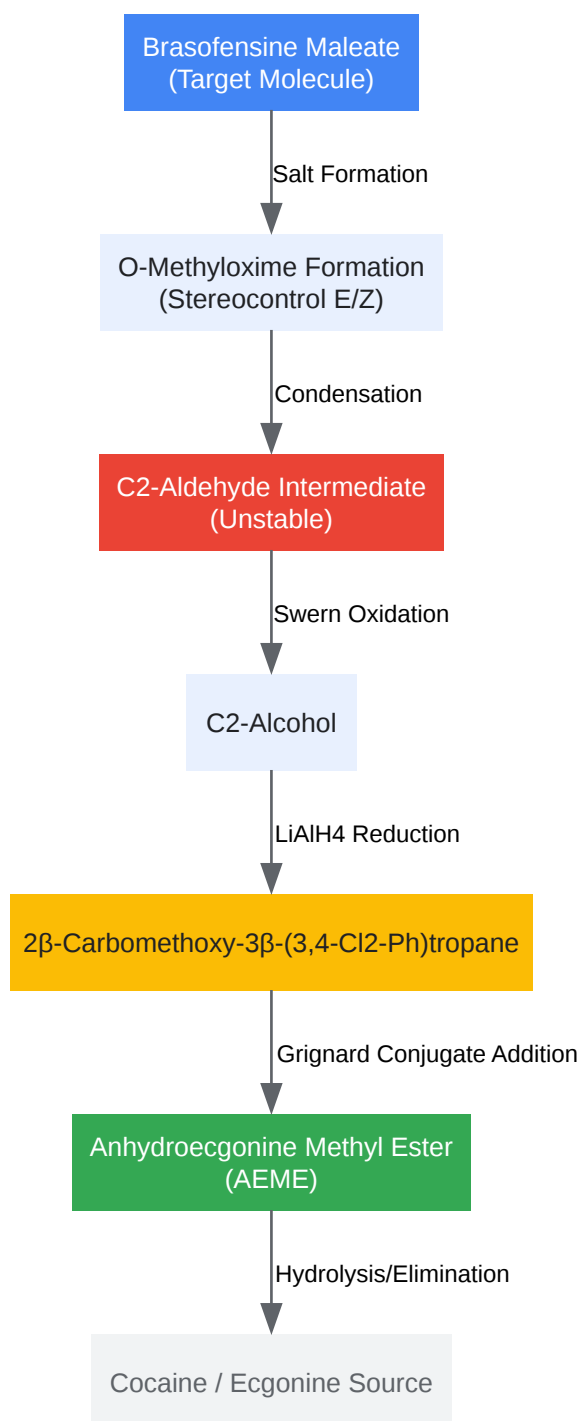
This guide provides a rigorous, self-validating protocol for the synthesis of **Brasofensine maleate** and its structural analogues. Unlike generic preparations, this protocol addresses the specific instability of the C2-aldehyde intermediate and the thermodynamic control required to favor the bioactive E-oxime isomer over the inactive Z-isomer.

Chemical Foundation & Retrosynthesis

The synthesis of Brasofensine hinges on the stereoselective construction of the 8-azabicyclo[3.2.1]octane core. The critical pharmacological features are the 2 β ,3 β -configuration (thermodynamically favored in tropanes but requires control during synthesis) and the (E)-configuration of the C2-methyloxime.

Retrosynthetic Analysis

The strategy utilizes anhydroecgonine methyl ester (AEME) as the divergent intermediate. The phenyl ring is introduced via conjugate addition, followed by a reduction-oxidation-condensation sequence to install the oxime.



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Figure 1: Retrosynthetic pathway highlighting the critical oxidative conversion of the alcohol to the labile aldehyde.

Detailed Synthesis Protocol

Safety Warning: Phenyltropanes are potent monoamine transporter inhibitors. All handling must occur in a fume hood with appropriate PPE.

Stage 1: Scaffold Preparation (The "Winfield" Route)

Objective: Synthesis of 2 β -carbomethoxy-3 β -(3,4-dichlorophenyl)tropane.

- Precursor: Start with Anhydroecgonine Methyl Ester (AEME). This can be obtained by refluxing ecgonine hydrochloride in POCl₃/methanol.
- Grignard Reagent Prep: Prepare 3,4-dichlorophenylmagnesium bromide (1.0 M in THF) under Argon.
- Conjugate Addition:
 - Cool a solution of AEME (1 eq) in anhydrous ether to -40°C.
 - Add the Grignard reagent (2.5 eq) dropwise.
 - Stir for 3 hours, allowing the temperature to rise to -10°C.
 - Mechanistic Note: The reaction favors the 2 β ,3 β -isomer due to the concave shape of the bicyclic system directing the approach of the nucleophile.
- Quench & Isolation: Quench with saturated NH₄Cl. Extract with ether. The crude product is the 2 β -ester.

Stage 2: Functional Group Manipulation (The "Brasofensine" Specifics)

Objective: Conversion of C2-Ester to C2-Aldehyde O-Methyloxime.[2]

Step A: Reduction to Alcohol

- Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.[2]
- Protocol: Dissolve the Stage 1 ester in dry THF. Add LiAlH₄ (2 eq) at 0°C. Stir for 1 hour.
- QC Point: Confirm disappearance of ester carbonyl by IR (1735 cm⁻¹) or TLC.

Step B: Swern Oxidation (Critical Control Point)

- Context: The C2-aldehyde is notoriously unstable and prone to epimerization. Swern oxidation is preferred over Jones reagent to prevent over-oxidation or acid-catalyzed decomposition.
- Protocol:
 - Cool oxalyl chloride (1.5 eq) in DCM to -78°C.
 - Add DMSO (3 eq) dropwise; stir 15 min.
 - Add the Alcohol from Step A (dissolved in DCM) slowly. Stir 45 min at -78°C.
 - Add Triethylamine (5 eq) and warm to 0°C.
 - Immediate Action: Do not isolate the aldehyde for long-term storage. Proceed immediately to Step C.

Step C: Oxime Condensation

- Reagents: Methoxyammonium chloride, Pyridine/Ethanol.
- Protocol:
 - Add methoxyammonium chloride (2 eq) to the crude aldehyde solution in ethanol/pyridine.
 - Stir at room temperature for 12 hours.
 - Isomer Control: This reaction produces a mixture of E and Z isomers. The E-isomer is the active pharmaceutical ingredient (API).

- Purification: Flash chromatography (Hexane/EtOAc + 1% Et₃N). The E-isomer typically elutes second (less polar) on silica due to internal hydrogen bonding, but this must be verified by NOE NMR.

Stage 3: Maleate Salt Formation

Objective: Stabilization of the free base for biological assays.

- Dissolution: Dissolve 1.0 g of Brasofensine free base in 10 mL of absolute ethanol.
- Acid Addition: Add a solution of Maleic Acid (1.05 eq) in 5 mL ethanol dropwise with stirring.
- Crystallization:
 - Heat the solution to 60°C until clear.
 - Slowly cool to room temperature, then to 4°C.
 - If oiling occurs, add a seed crystal or a small volume of diethyl ether.
- Collection: Filter the white crystalline solid. Wash with cold ether.
- Drying: Vacuum dry at 40°C for 24 hours.
 - Target Melting Point: 140–142°C.

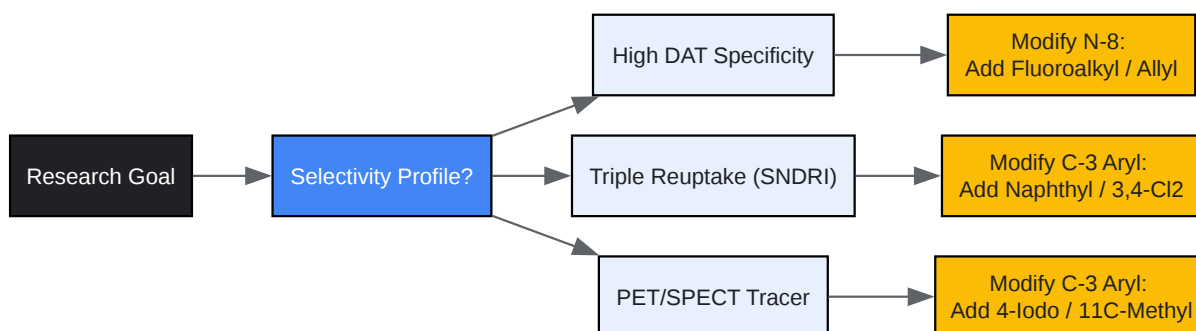
Analogue Design & SAR Logic

Researchers often modify Brasofensine to alter selectivity ratios (DAT vs. SERT vs. NET).

Structural Activity Relationship (SAR)

Region	Modification	Effect on Pharmacology
N-8 Position	Methyl (Native)	Balanced DAT/SERT affinity.
Fluoroalkyl (e.g., FE-CIT)	Increases DAT selectivity; used for PET tracers.	
C-2 Position	O-Methyloxime (Brasofensine)	High metabolic stability compared to esters.
Ethyl/Propyl ester	Lower stability, classic "cocaine-like" kinetics.	
C-3 Aryl	3,4-Dichloro (Native)	High potency.
4-Iodo (RTI-55)	High affinity, used for SPECT imaging.	
Naphthyl	Increases SERT affinity (triple reuptake inhibition).	

Decision Tree for Analogue Synthesis



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Figure 2: Strategic decision tree for designing phenyltropane analogues based on pharmacological targets.

Analytical Characterization & QC

Every batch must undergo the following QC checks to ensure validity for biological testing.

Isomeric Purity (HPLC)

The E/Z ratio is critical.

- Column: Chiralcel OD-H or AD-H.
- Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
- Detection: UV at 230 nm.
- Criteria: E-isomer > 98%.

NMR Validation

- ¹H NMR (CDCl₃): The methoxy group of the oxime appears as a singlet around δ 3.8-3.9 ppm.
- Stereochemistry Check: The C2-proton signal splitting pattern confirms the β-orientation.
- Isomer ID: The E-isomer typically shows the =N-OCH₃ signal slightly downfield compared to the Z-isomer due to anisotropic effects of the tropane bridge.

References

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Sources

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- [2. Portico \[access.portico.org\]](#)
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